molecular formula C10H19NO3 B14355555 N-(3-ethoxy-2-hydroxycyclohexyl)acetamide

N-(3-ethoxy-2-hydroxycyclohexyl)acetamide

Cat. No.: B14355555
M. Wt: 201.26 g/mol
InChI Key: FMEDLLUIWSQVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxy-2-hydroxycyclohexyl)acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxy group, a hydroxy group, and an acetamide group attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-2-hydroxycyclohexyl)acetamide typically involves the reaction of 3-ethoxy-2-hydroxycyclohexanone with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be advantageous for large-scale applications. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-2-hydroxycyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

N-(3-ethoxy-2-hydroxycyclohexyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-2-hydroxycyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxycyclohexyl)acetamide: Lacks the ethoxy group, which can affect its reactivity and applications.

    N-(3-ethoxycyclohexyl)acetamide:

Uniqueness

N-(3-ethoxy-2-hydroxycyclohexyl)acetamide is unique due to the presence of both the ethoxy and hydroxy groups on the cyclohexane ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

N-(3-ethoxy-2-hydroxycyclohexyl)acetamide

InChI

InChI=1S/C10H19NO3/c1-3-14-9-6-4-5-8(10(9)13)11-7(2)12/h8-10,13H,3-6H2,1-2H3,(H,11,12)

InChI Key

FMEDLLUIWSQVGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCC(C1O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.